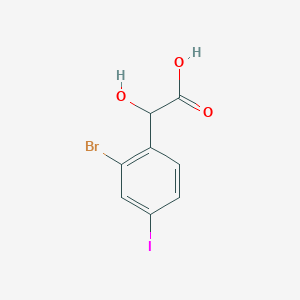
3-(1-Bromovinyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromovinyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a toluene (methylbenzene) core with a bromovinyl group attached to the third carbon of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
3-(1-Bromovinyl)toluene can be synthesized through several methods. One common approach involves the bromination of 3-vinyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromovinyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(1-Bromovinyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include ethylbenzene or other alkylbenzenes.
科学的研究の応用
3-(1-Bromovinyl)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(1-Bromovinyl)toluene involves its interaction with various molecular targets through its bromovinyl group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
3-Vinyltoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromotoluene: Lacks the vinyl group, limiting its ability to participate in addition reactions.
Styrene: Similar vinyl group but lacks the methyl group on the benzene ring.
Uniqueness
3-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C9H9Br |
|---|---|
分子量 |
197.07 g/mol |
IUPAC名 |
1-(1-bromoethenyl)-3-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,2H2,1H3 |
InChIキー |
WACFDXBFWBVNET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)













